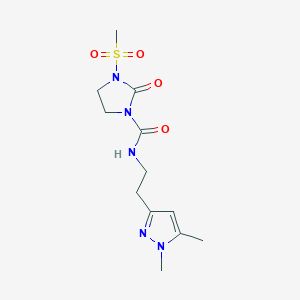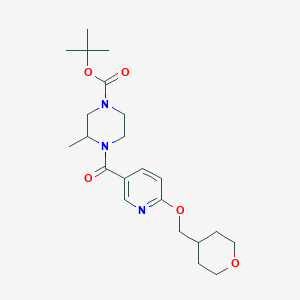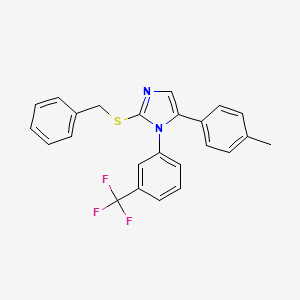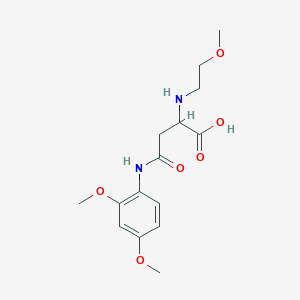
N-(4-methylbenzyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, also known as MBPTA, is a chemical compound that has recently gained attention in the field of scientific research. This compound belongs to the family of quinazoline derivatives and has been studied for its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
- Application : Researchers are investigating its potential as a targeted therapy for specific cancer types, such as lung, breast, or colorectal cancer. The compound’s mechanism of action may involve inhibiting kinases or other critical proteins involved in tumor growth and metastasis .
- Application : Scientists are exploring whether this acetamide derivative can modulate inflammatory responses. It may serve as a lead compound for designing novel anti-inflammatory drugs .
- Application : Investigations are underway to assess its efficacy against bacterial, fungal, or viral infections. The compound’s structure could be optimized for specific pathogens .
- Application : Researchers are studying whether this compound can mitigate neurodegenerative conditions, such as Alzheimer’s or Parkinson’s disease. Its ability to modulate neuronal pathways and oxidative stress is of interest .
- Application : Scientists are screening this compound against various kinases to identify potential targets. It could lead to the development of kinase inhibitors for specific diseases .
- Application : Researchers are synthesizing analogs and derivatives to explore structure-activity relationships. These studies guide medicinal chemists in designing more potent and selective compounds for therapeutic use .
Anticancer Potential
Anti-Inflammatory Properties
Antimicrobial Activity
Neuroprotective Effects
Kinase Inhibition
Chemical Biology and Medicinal Chemistry
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4OS/c1-19-11-13-21(14-12-19)17-28-24(31)18-32-26-29-23-10-6-5-9-22(23)25(30-26)27-16-15-20-7-3-2-4-8-20/h2-14H,15-18H2,1H3,(H,28,31)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZGIPUNJOKRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769633.png)
![5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B2769634.png)






